N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
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Overview
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a synthetic compound notable for its diverse applications in various fields, including chemistry, biology, and medicine. The compound's unique molecular structure features a fusion of sulfonamide and quinoline derivatives, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. The key steps include:
Quinoline Derivative Formation: This involves the condensation of an appropriate aniline derivative with a carbonyl compound to form the tetrahydroquinoline core.
Sulfonylation: Introduction of the sulfonyl group is achieved by treating the intermediate with propane-1-sulfonyl chloride under basic conditions.
Amidation: The final step involves coupling the sulfonylated intermediate with furan-2-carboxylic acid under dehydrating conditions to yield the target compound.
Industrial Production Methods: Industrial synthesis of this compound follows similar routes but is optimized for scale, involving continuous flow reactions, high-efficiency catalysts, and stringent reaction controls to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidative transformations, primarily affecting the quinoline moiety.
Reduction: The compound is susceptible to reduction reactions that typically reduce the sulfonyl group or the quinoline ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the quinoline and furan rings, allowing for functionalization and derivatization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often in acidic or basic media.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Various halogenating agents, nucleophiles, and bases/acids are utilized depending on the desired transformation.
Major Products:
Oxidation: Depending on the conditions, products can include quinoline N-oxides or sulfonic acid derivatives.
Reduction: Possible products include fully or partially reduced quinoline derivatives.
Substitution: Substituted quinoline and furan compounds with varied functional groups, enhancing the compound's applicability.
Scientific Research Applications
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has garnered significant interest in several research domains:
Chemistry: As a versatile intermediate in organic synthesis, it facilitates the development of novel compounds with potential therapeutic applications.
Biology: Its structure enables interactions with various biological targets, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential use as an anti-inflammatory agent or in antimicrobial therapies, though clinical applications require further validation.
Industry: The compound's reactivity and stability are leveraged in the development of materials and pharmaceuticals, showcasing its broad utility.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or bind to receptor sites, altering cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, or microbial viability, though detailed mechanisms are under investigation.
Comparison with Similar Compounds
N-[1-(Propane-1-sulfonyl)-quinolin-7-yl]furan-2-carboxamide
N-[1-(Ethane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
N-[1-(Methane-1-sulfonyl)-quinolin-7-yl]furan-2-carboxamide
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-11-24(21,22)19-9-3-5-13-7-8-14(12-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRPFUODNSISAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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